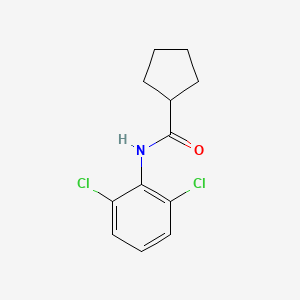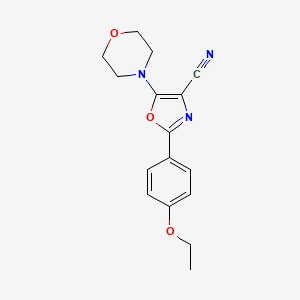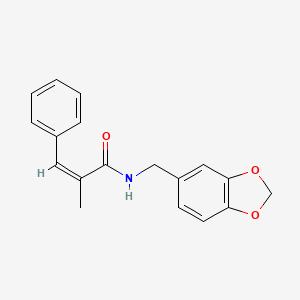![molecular formula C15H15ClN2O3S B5762411 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide, also known as MK-1775, is a small molecule inhibitor of the cell cycle checkpoint kinase 1 (Chk1). It has been extensively studied for its potential use in cancer therapy, particularly in combination with DNA-damaging agents. In
Mécanisme D'action
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide inhibits Chk1 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, leading to checkpoint abrogation and increased sensitivity to DNA damage.
Biochemical and Physiological Effects
In preclinical studies, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy drugs. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to enhance the efficacy of PARP inhibitors in preclinical models of ovarian cancer. However, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is a potent and selective inhibitor of Chk1, making it a valuable tool for studying the DNA damage response pathway. However, its off-target effects on other kinases may complicate data interpretation in some experiments. In addition, the optimal dosing and scheduling of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in combination with other agents may vary depending on the specific cancer type and treatment regimen.
Orientations Futures
There are several potential future directions for the development of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide as a cancer therapy. One area of focus is the identification of biomarkers that can predict response to 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide and guide patient selection. Another area of focus is the development of combination therapies that can enhance the efficacy of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in specific cancer types. Finally, there is interest in exploring the use of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in combination with immunotherapy agents to enhance the immune response against cancer cells.
Méthodes De Synthèse
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide can be synthesized using a multi-step process starting from 2-chloro-4-nitroaniline. The first step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. This is followed by the reaction of the resulting amine with methylsulfonyl chloride to form the corresponding sulfonamide. The final step involves the coupling of the sulfonamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy drugs. This is because Chk1 is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage to prevent cell cycle progression and allow for DNA repair. Inhibition of Chk1 by 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide results in the abrogation of this checkpoint, leading to increased sensitivity to DNA damage.
Propriétés
IUPAC Name |
2-chloro-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(22(2,20)21)12-7-5-6-11(10-12)17-15(19)13-8-3-4-9-14(13)16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSYJPLFVFXOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)



![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)



![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762388.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)

![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)